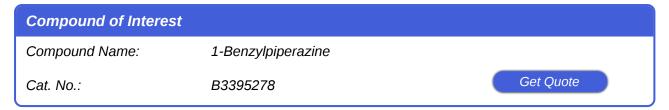


In Vitro Pharmacological Profile of 1-Benzylpiperazine (BZP): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been recreationally used for its stimulant and euphoric effects. Initially investigated as a potential antidepressant, its development was halted due to amphetamine-like properties.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of BZP, focusing on its interactions with key molecular targets in the central nervous system. The data presented herein has been compiled from various scientific studies to serve as a detailed resource for researchers and drug development professionals.

Core Pharmacological Actions

The primary mechanism of action of **1-benzylpiperazine** involves the modulation of monoamine neurotransmitter systems. In vitro studies have demonstrated that BZP acts as a releaser and reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). [1] Its pharmacological profile is complex, exhibiting a mixed mechanism of action that includes interactions with various neurotransmitter transporters and receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro activity of **1-benzylpiperazine** at various molecular targets.



Table 1: Monoamine Transporter Activity

Transporter	Assay Type	Parameter	Value (nM)	Reference
Dopamine Transporter (DAT)	Neurotransmitter Release	EC50	175	[1]
Norepinephrine Transporter (NET)	Neurotransmitter Release	EC50	62	[1]
Serotonin Transporter (SERT)	Neurotransmitter Release	EC50	6050	[1]

Table 2: Receptor Binding Affinities

Receptor	- Radioligand	Parameter	Value (nM)	Reference
α2-Adrenoceptor	-	-	High Affinity (Antagonist)	[1]
5-HT ₂ A Receptor	-	-	Binds to receptor	[1]
5-HT₂B Receptor	-	-	Partial agonist/antagoni st effects	[1]
5-HT₃ Receptor	-	-	Binds to receptor	[1]
σ ₁ Receptor	[³H]-(+)- Pentazocine	Ki	- (Derivatives show high affinity)	[2]
σ ₂ Receptor	[³H]-DTG	Ki	- (Derivatives show high affinity)	[2]

Note: Specific K_i values for BZP at many of these receptors are not readily available in the cited literature; however, its interaction has been qualitatively described. The data for sigma receptors pertains to derivatives of benzylpiperazine.



Key Signaling Pathways and Experimental Workflows

The interaction of BZP with its molecular targets initiates downstream signaling cascades that are responsible for its psychoactive effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to characterize them.

Signaling Pathways



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BZP's effect on dopaminergic signaling.

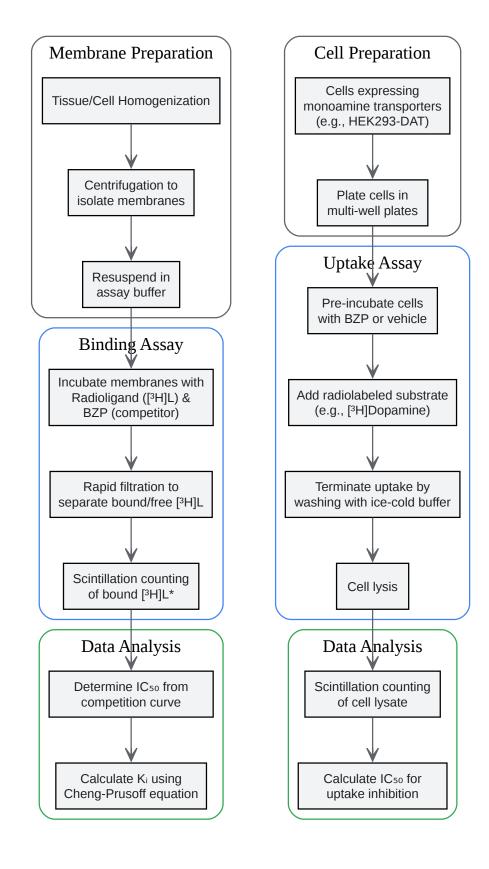


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BZP's modulation of serotonergic pathways.

Experimental Workflows





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- To cite this document: BenchChem. [In Vitro Pharmacological Profile of 1-Benzylpiperazine (BZP): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395278#in-vitro-pharmacological-profile-of-1-benzylpiperazine]

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